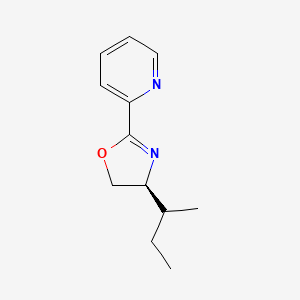

(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Description

(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand characterized by a pyridin-2-yl substituent at position 2 and a stereodefined sec-butyl group at position 4 of the oxazoline ring. This compound is part of a broader class of pyridinooxazoline (PyOx) ligands, which are widely used in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity .

Properties

IUPAC Name |

(4S)-4-butan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9?,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACGYFCGBPVQLQ-HCCKASOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a pyridine derivative with a suitable oxazole precursor under acidic or basic conditions. The stereochemistry at the 4-position can be controlled by using chiral starting materials or chiral catalysts.

Industrial Production Methods

For industrial production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the potential of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole as a DPP-IV inhibitor. Dipeptidyl peptidase IV (DPP-IV) inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. The compound's structural features suggest it may improve glucose homeostasis and mitigate hyperglycemia, making it a candidate for further development in diabetes therapeutics .

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various biological targets. Its ability to selectively inhibit certain enzymes can provide insights into metabolic pathways and disease mechanisms, aiding in the development of targeted therapies .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary toxicity assessments suggest a favorable safety profile, though comprehensive studies are necessary to establish its therapeutic index .

Synthesis Techniques

The synthesis of this compound can be achieved through various organic synthesis methods. These methods often involve multi-step reactions that allow for the functionalization of the oxazole ring while maintaining stereochemical integrity .

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds. Its unique structure allows chemists to explore further modifications that can lead to novel compounds with enhanced biological activities .

Case Studies

Mechanism of Action

The mechanism of action of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridine ring could participate in hydrogen bonding or π-π interactions, while the oxazole ring might engage in coordination with metal ions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Tert-Butyl Analogs

- Example: (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Key Differences: The tert-butyl group provides greater steric hindrance than sec-butyl, enhancing enantioselectivity in asymmetric reactions such as palladium-catalyzed conjugate additions . Catalytic Performance: Demonstrated high enantioselectivity (e.g., >90% ee in arylboronic acid additions to cyclic enones) . Stability: Susceptible to hydrolysis under acidic conditions, forming amide byproducts .

Trifluoromethyl-Substituted Derivatives

- Example : (S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)-pyridin-2-yl)-4,5-dihydrooxazole (L1)

Heteroaromatic Substituents

- Examples :

Stereochemical Variations

- Example : (R)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Stability and Reactivity

- Hydrolysis Sensitivity :

- Thermal Stability :

Catalytic Performance

Biological Activity

(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, with the CAS number 2634687-84-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- Structure : The compound features a dihydrooxazole ring and a pyridine moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as an antifungal agent and in enzyme inhibition.

Antifungal Activity

Recent studies have evaluated the antifungal properties of related oxazole derivatives. For instance, compounds similar to this compound demonstrated significant antifungal activity against various strains of Candida and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating strong efficacy against fungal pathogens .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may affect cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. Preliminary data suggest that certain derivatives show weak inhibition of CYP3A4 and CYP2D6, which are essential for the metabolism of many pharmaceuticals .

Case Studies and Research Findings

-

Antifungal Efficacy :

Compound Target Organism MIC (μg/mL) A30 Candida albicans 0.03 A31 Cryptococcus neoformans 0.25 A32 Aspergillus fumigatus 2 -

Pharmacokinetic Studies :

- Pharmacokinetic evaluations in animal models revealed that specific derivatives exhibited favorable absorption and metabolic stability, making them suitable candidates for further development .

- The half-lives of compounds A31 and A33 were noted to be approximately 80.5 minutes and 69.4 minutes, respectively .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the presence of the pyridine ring is believed to enhance interaction with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.

Q & A

Q. What are the standard synthetic routes for (4S)-4-(sec-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole?

The synthesis typically involves a two-step sequence: amidation followed by cyclization .

- Amidation : React (S)-tert-leucinol with picolinic acid. Activation of the acid (e.g., via isobutylchloroformate/N-methylmorpholine) avoids side reactions like bis-acylation observed with oxalyl chloride .

- Cyclization : Convert the amide intermediate to a mesylate or chloride derivative, then cyclize using sodium methoxide. Chloride intermediates (e.g., isolated as HCl salts) improve stability and yield (72%) compared to in situ activation .

- Key Challenge : Purification via silica gel chromatography risks decomposition (~10% loss); flash chromatography with ECO silica gel is preferred .

Q. How is stereochemical integrity ensured during synthesis?

The chiral center originates from (S)-tert-leucinol, a commercially available enantiopure starting material. Cyclization under mild basic conditions (e.g., NaOMe) preserves configuration, as evidenced by >99% enantiomeric excess (ee) confirmed via polarimetry and NMR .

Q. What analytical methods validate the compound’s purity and structure?

Advanced Research Questions

Q. How can cyclization efficiency be optimized to mitigate hydrolysis?

- Intermediate Stabilization : Isolate the chloride derivative (e.g., 11·HCl ) to prevent hydrolysis during cyclization. This intermediate is bench-stable for >1 week under ambient conditions .

- Base Selection : Sodium methoxide (5 equiv) in MeOH at 55°C achieves full conversion, whereas organic amines (e.g., Et3N) result in <50% yield due to incomplete deprotonation .

- Solvent Control : Toluene is added post-reaction to facilitate MeOH removal, minimizing residual water that promotes hydrolysis .

Q. What strategies minimize side reactions during amidation?

- Activation Method : Use isobutylchloroformate/N-methylmorpholine instead of oxalyl chloride to suppress bis-acylation (yield: 92% vs. 75% with oxalyl chloride) .

- Temperature Control : Maintain 0–5°C during acid chloride formation to reduce phosphorylation byproducts .

- Workup : Direct isolation of the amide alcohol avoids column chromatography, reducing exposure to acidic silica .

Q. How does the ligand perform in asymmetric catalysis applications?

The ligand enables high enantioselectivity in Pd-catalyzed reactions, such as:

Q. How do contradictory reports on ligand stability inform storage protocols?

- Instability Factors : Hydrolysis under acidic conditions (e.g., 3 N HCl converts the ligand to amide 4 ) . Salt forms (e.g., HBF4) are moisture-sensitive .

- Storage Recommendations :

Data Contradiction Analysis

Q. How to resolve discrepancies in cyclization yields across studies?

- Base Effects : Yields vary with base choice (e.g., NaOMe: 72% vs. KOH: 60%) due to competing hydrolysis .

- Intermediate Quality : Isolated chloride salts (e.g., 11·HCl ) improve reproducibility vs. in situ activation .

- Scale Differences : Gram-scale syntheses report higher yields (64% overall) vs. sub-gram attempts due to optimized mixing and temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.